molecular formula C17H23ClN2OS B4650273 N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea

N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea

Cat. No. B4650273
M. Wt: 338.9 g/mol
InChI Key: YSENUDCWYVFSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea, also known as AETU, is a synthetic compound that has been widely used in scientific research due to its unique properties. AETU is a member of the adamantyl-substituted urea family and has been shown to have potential therapeutic applications in various fields, including cancer treatment, antiviral therapy, and immunomodulation.

Mechanism of Action

The exact mechanism of action of N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and division, induction of apoptosis, and modulation of immune system function. N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea in lab experiments is its unique chemical structure, which makes it a valuable tool for studying the mechanisms of action of various enzymes and proteins. Additionally, N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea has been shown to have low toxicity in vitro, making it a relatively safe compound to work with. However, one limitation of using N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for research involving N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea. One area of interest is the development of N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea derivatives with improved solubility and bioavailability for use in therapeutic applications. Another direction is the further investigation of N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea's mechanism of action, particularly in cancer cells. Additionally, the potential use of N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea as a tool for studying the immune system and its role in various diseases is an area of interest for future research.

Scientific Research Applications

N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea has been studied extensively for its potential therapeutic applications in various fields. In cancer research, N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea has also been studied as a potential antiviral agent, with promising results against viruses such as hepatitis C and influenza. Additionally, N-1-adamantyl-N'-[1-(5-chloro-2-thienyl)ethyl]urea has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

1-(1-adamantyl)-3-[1-(5-chlorothiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2OS/c1-10(14-2-3-15(18)22-14)19-16(21)20-17-7-11-4-12(8-17)6-13(5-11)9-17/h2-3,10-13H,4-9H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSENUDCWYVFSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Cl)NC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.